Cas no 1017691-59-6 (5-amino-1-(4-bromobenzenesulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate)
5-amino-1-(4-bromobenzenesulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 5-amino-1-(4-bromobenzenesulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate
- 5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1-biphenyl]-4-carboxylate
- [1,1'-Biphenyl]-4-carboxylic acid, 5-amino-1-[(4-bromophenyl)sulfonyl]-1H-pyrazol-3-yl ester
- [5-amino-1-(4-bromophenyl)sulfonylpyrazol-3-yl] 4-phenylbenzoate
- 1017691-59-6
- 5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate
- AKOS024582692
- AB00668352-01
- F0549-0031
-
- Inchi: 1S/C22H16BrN3O4S/c23-18-10-12-19(13-11-18)31(28,29)26-20(24)14-21(25-26)30-22(27)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H,24H2
- InChI Key: ZMZOCGNRTCBQIP-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC=C2)=CC=C(C(OC2C=C(N)N(S(C3=CC=C(Br)C=C3)(=O)=O)N=2)=O)C=C1
Computed Properties
- Exact Mass: 497.00449g/mol
- Monoisotopic Mass: 497.00449g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 709
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 113Ų
Experimental Properties
- Density: 1.55±0.1 g/cm3(Predicted)
- Boiling Point: 717.6±70.0 °C(Predicted)
- pka: -4.20±0.13(Predicted)
5-amino-1-(4-bromobenzenesulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0549-0031-2μmol |
5-amino-1-(4-bromobenzenesulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate |
1017691-59-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0549-0031-5μmol |
5-amino-1-(4-bromobenzenesulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate |
1017691-59-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0549-0031-10μmol |
5-amino-1-(4-bromobenzenesulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate |
1017691-59-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0549-0031-20μmol |
5-amino-1-(4-bromobenzenesulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate |
1017691-59-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0549-0031-1mg |
5-amino-1-(4-bromobenzenesulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate |
1017691-59-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0549-0031-2mg |
5-amino-1-(4-bromobenzenesulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate |
1017691-59-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0549-0031-3mg |
5-amino-1-(4-bromobenzenesulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate |
1017691-59-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0549-0031-4mg |
5-amino-1-(4-bromobenzenesulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate |
1017691-59-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0549-0031-5mg |
5-amino-1-(4-bromobenzenesulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate |
1017691-59-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0549-0031-10mg |
5-amino-1-(4-bromobenzenesulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate |
1017691-59-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
5-amino-1-(4-bromobenzenesulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate Related Literature
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 5-amino-1-(4-bromobenzenesulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate
Comprehensive Overview of 5-amino-1-(4-bromobenzenesulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate (CAS No. 1017691-59-6)
5-amino-1-(4-bromobenzenesulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate (CAS No. 1017691-59-6) is a specialized organic compound with significant potential in pharmaceutical and materials science applications. This compound, characterized by its unique sulfonyl and carboxylate functional groups, has garnered attention for its role in drug discovery and advanced material synthesis. Researchers and industry professionals frequently search for this compound under variations such as "5-amino-1-(4-bromobenzenesulfonyl)-1H-pyrazole derivative" or "biphenyl carboxylate sulfonamide compound", reflecting its complex structure and diverse utility.
The molecular structure of 5-amino-1-(4-bromobenzenesulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate combines a pyrazole core with a biphenyl carboxylate moiety, making it a versatile intermediate in organic synthesis. Its CAS No. 1017691-59-6 serves as a critical identifier in chemical databases, ensuring accurate referencing in research publications and patent applications. The presence of the 4-bromobenzenesulfonyl group enhances its reactivity, enabling selective modifications for targeted applications. This compound is often explored in the context of kinase inhibitor development and fluorescence probe design, aligning with current trends in precision medicine and diagnostic technologies.
In pharmaceutical research, 5-amino-1-(4-bromobenzenesulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate is investigated for its potential as a small-molecule modulator of protein-protein interactions. Recent studies highlight its utility in cancer therapeutics, particularly in targeting aberrant signaling pathways. The compound's biphenyl carboxylate segment contributes to its binding affinity, while the sulfonamide linkage improves metabolic stability—a key consideration in drug design. These attributes make it a subject of interest in AI-driven drug discovery platforms, where researchers leverage machine learning to predict its bioactivity and optimize its pharmacokinetic profile.
The synthetic versatility of CAS No. 1017691-59-6 extends to materials science, where it serves as a precursor for organic electronic materials. Its conjugated biphenyl system and electron-withdrawing sulfonyl group make it suitable for designing light-emitting diodes (OLEDs) and solar cell components. With the growing demand for sustainable energy solutions, this compound's role in renewable energy technologies is a frequent topic in scientific forums and industry reports. Researchers often query its photophysical properties or charge transport behavior, underscoring its relevance in next-generation optoelectronic devices.
From a commercial perspective, 5-amino-1-(4-bromobenzenesulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate is available through specialty chemical suppliers, with purity grades tailored for research and development. Its market demand correlates with advancements in targeted therapy and green chemistry initiatives. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to verify its structural integrity, ensuring compliance with rigorous quality standards. The compound's storage conditions and handling protocols are also common search queries, reflecting the practical considerations of laboratory use.
Emerging applications of CAS No. 1017691-59-6 include its use in bioconjugation chemistry for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). These cutting-edge therapeutic modalities leverage the compound's functional groups for precise molecular recognition and degradation of disease-causing proteins. As the scientific community increasingly focuses on degradation-based therapeutics, this compound's role in ubiquitin-proteasome system modulation continues to evolve. Such applications position it at the forefront of precision medicine innovation, a trending topic in biomedical research.
Environmental and regulatory aspects of 5-amino-1-(4-bromobenzenesulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate are frequently addressed in safety data sheets (SDS) and REACH compliance documentation. While not classified as hazardous under current guidelines, proper waste disposal methods and ecotoxicological assessments remain important considerations for industrial-scale applications. The compound's biodegradation pathways and environmental persistence are subjects of ongoing research, particularly in alignment with green chemistry principles and circular economy objectives.
In summary, 5-amino-1-(4-bromobenzenesulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate (CAS No. 1017691-59-6) represents a multifaceted compound with expanding applications in life sciences and advanced materials. Its structural features enable diverse chemical modifications, driving innovation across multiple disciplines. As research continues to uncover new functionalities, this compound will likely remain a focal point in scientific literature and industrial development, particularly in personalized medicine and sustainable technology sectors.
1017691-59-6 (5-amino-1-(4-bromobenzenesulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)